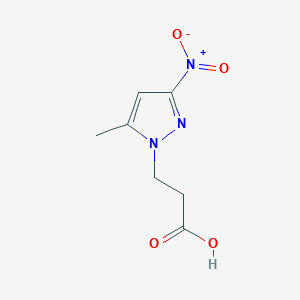

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-4-6(10(13)14)8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQGYOBQLXBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250964 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002032-61-2 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002032-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the strategic rationale behind the selected synthetic pathway, offers detailed, step-by-step experimental protocols, and discusses the characterization of the target molecule. The synthesis is centered around a robust and regioselective aza-Michael addition, followed by a straightforward ester hydrolysis. This guide is intended to equip researchers with the necessary knowledge to confidently replicate this synthesis and to understand the key chemical principles that ensure a successful outcome.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The title compound, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, incorporates several key pharmacophoric features: a substituted pyrazole ring, a nitro group which can act as a hydrogen bond acceptor or be a precursor for an amino group, and a propanoic acid moiety that can enhance solubility and provide a handle for further derivatization.

The most logical and efficient synthetic strategy for accessing this N-alkylated pyrazole is a two-step sequence. This approach leverages the nucleophilicity of the pyrazole nitrogen in a conjugate addition reaction, a testament to the power and versatility of the aza-Michael addition in constructing carbon-nitrogen bonds.[1]

The overall synthetic transformation is depicted below:

Caption: Experimental workflow for the aza-Michael addition step.

Procedure:

-

To a solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydroxide (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure the formation of the pyrazolate salt.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add methyl acrylate (1.2 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude ester by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Step 2: Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Caption: Experimental workflow for the ester hydrolysis step.

Procedure:

-

Dissolve the purified methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add an excess of sodium hydroxide (e.g., 3.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to afford 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid as a solid.

Characterization Data

The identity and purity of the final product, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, should be confirmed by standard analytical techniques.

| Property | Data |

| Molecular Formula | C₇H₉N₃O₄ [2] |

| Molecular Weight | 199.16 g/mol [2] |

| Appearance | Expected to be a solid |

| ¹H NMR | Expected signals for the pyrazole methyl group, the pyrazole ring proton, and the two methylene groups of the propanoic acid chain, as well as a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Expected signals for all seven carbon atoms, including the methyl, pyrazole ring carbons, methylene carbons, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Expected characteristic peaks for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the O-H stretch (broad, around 2500-3300 cm⁻¹), and the N-O stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is reliably achieved through a two-step process involving a base-catalyzed aza-Michael addition and subsequent ester hydrolysis. The protocols detailed in this guide are based on well-established chemical principles and provide a clear pathway for obtaining the target compound. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can expect to obtain the product in good yield and high purity. This guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole derivatives for potential applications in drug discovery and development.

References

- Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123-131.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: Properties and Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Although specific research on this molecule is limited, this document extrapolates its physicochemical properties, outlines a plausible synthetic route, and discusses its potential biological activities based on the well-documented characteristics of the nitropyrazole scaffold and related pyrazole derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this compound.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a remarkable breadth of biological activities.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole nucleus offers a versatile scaffold for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the successful development of numerous drugs across various therapeutic areas, including anti-inflammatory agents, analgesics, and antimicrobials.[2] The introduction of a nitro group to the pyrazole ring is known to significantly influence its biological profile, often enhancing its antimicrobial and cytotoxic properties.[3] This guide focuses on a specific derivative, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, to explore its potential within the landscape of medicinal chemistry.

Physicochemical Properties

While experimental data for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is not extensively available, its fundamental properties can be reliably predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄ | [4] |

| Molecular Weight | 199.16 g/mol | [4] |

| IUPAC Name | 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | Chemdiv |

| CAS Number | Not available | |

| Predicted LogP | 0.5 - 1.5 | (Structure-based prediction) |

| Predicted pKa | 4.0 - 5.0 (Carboxylic acid) | (Structure-based prediction) |

| Predicted Solubility | Moderately soluble in polar organic solvents, sparingly soluble in water. | (Based on analogous structures) |

Synthesis Pathway

A direct, published synthesis for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is not currently available. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of nitropyrazoles and the N-alkylation of pyrazole derivatives. The proposed pathway involves a two-step process starting from 5-methyl-3-nitro-1H-pyrazole.

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 5-methyl-3-nitro-1H-pyrazole

-

Nitration: To a cooled (0-5 °C) solution of 5-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 5-methyl-3-nitro-1H-pyrazole.

Step 2: Synthesis of Ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

-

N-Alkylation: A mixture of 5-methyl-3-nitro-1H-pyrazole, ethyl 3-bromopropanoate, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) is heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl ester. Purification can be achieved by column chromatography.

Step 3: Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

-

Hydrolysis: The ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is dissolved in a mixture of ethanol and an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Reaction: The mixture is heated to reflux for several hours.

-

Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a mineral acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. If acidic hydrolysis is used, the solvent is evaporated, and the residue is purified by recrystallization.

Potential Biological Activities and Uses

The biological profile of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is likely to be influenced by the synergistic effects of the 3-nitro-5-methyl-pyrazole core and the propanoic acid side chain.

Antimicrobial Properties

Nitropyrazole derivatives have a well-documented history of antimicrobial activity.[3] The nitro group is a key pharmacophore that can undergo reduction within microbial cells to generate reactive nitrogen species, which in turn can damage DNA, proteins, and other essential cellular components, leading to cell death. The presence of the methyl group at the 5-position may modulate the lipophilicity and electronic properties of the pyrazole ring, potentially influencing the compound's uptake and activity against a spectrum of bacteria and fungi. Some studies have shown that nitro-substituted pyrazoles exhibit significant antifungal activity.[5]

Anticancer Potential

The pyrazole scaffold is a common feature in many anticancer agents.[1] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases. The nitro group can also contribute to cytotoxic effects through the generation of oxidative stress. The propanoic acid side chain could be exploited for further derivatization to improve targeting or to modulate the compound's pharmacokinetic properties.

Anti-inflammatory Activity

Certain pyrazole derivatives are known to possess anti-inflammatory properties.[1] While the direct anti-inflammatory potential of this specific molecule is unknown, the pyrazole core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is also a common feature in many NSAIDs, suggesting that this compound could be investigated for its potential to modulate inflammatory pathways.

Figure 2: Relationship between structure and potential bioactivity.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

-

1H (in CDCl₃, δ ppm):

-

~2.3-2.5 (s, 3H, -CH₃)

-

~2.8-3.0 (t, 2H, -CH₂-COOH)

-

~4.4-4.6 (t, 2H, N-CH₂-)

-

~6.5-6.7 (s, 1H, pyrazole-H4)

-

~10.0-12.0 (br s, 1H, -COOH)

-

¹³C NMR Spectroscopy (Predicted)

-

13C (in CDCl₃, δ ppm):

-

~10-15 (-CH₃)

-

~30-35 (-CH₂-COOH)

-

~45-50 (N-CH₂)

-

~110-115 (pyrazole-C4)

-

~140-145 (pyrazole-C5)

-

~150-155 (pyrazole-C3)

-

~170-175 (-COOH)

-

Infrared (IR) Spectroscopy (Predicted)

-

ν (cm⁻¹):

-

~3000-3300 (O-H stretch, broad)

-

~2900-3000 (C-H stretch)

-

~1700-1725 (C=O stretch)

-

~1520-1560 and ~1340-1380 (N-O stretch, asymmetric and symmetric)

-

Conclusion and Future Directions

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid represents an intriguing, yet underexplored, molecule with significant potential in the realm of medicinal chemistry. Based on the established biological activities of the nitropyrazole scaffold, this compound is a promising candidate for investigation as an antimicrobial and anticancer agent. The propanoic acid side chain offers a handle for further chemical modification, allowing for the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough in vitro and in vivo evaluation of its biological activities. Such studies will be crucial in elucidating the therapeutic potential of this and related compounds.

References

- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023).

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. (2020).

- Review on synthesis of nitropyrazoles.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H)-ones. Molecules. (2019).

- 3-Nitropyrazole derivatives.

- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.

- A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances. (2022).

- Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco. (2001).

- 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. PubChem.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. (2022).

- Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. (2015).

- 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid. BenchChem.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry. (2009).

- Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. Chemdiv.

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences. (2016).

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

- Synthetic procedures for the synthesis of 3-nitropropanoic acid.

- N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. SpectraBase.

- 3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE. ChemicalBook.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (2015).

- 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. Biosynth.

- 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 (MPP). Lumiprobe.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. (2022).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]

- 4. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]

- 5. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its importance in the development of therapeutic agents. When functionalized with a carboxylic acid, the pyrazole scaffold gains a crucial feature for interacting with biological targets, often acting as a key hydrogen bond donor or acceptor, or as a bioisostere for other acidic functional groups.[1] This combination has led to the discovery of numerous pyrazole carboxylic acid derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, this class of compounds has shown significant promise as inhibitors of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer.[4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel pyrazole carboxylic acids. We will delve into the strategic considerations behind synthetic routes, robust protocols for biological evaluation, and the critical interpretation of structure-activity relationships (SAR) that drive the iterative process of drug discovery.

I. Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the scalability of the reaction.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazoles.[6] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The versatility of this method lies in the wide variety of commercially available or readily accessible starting materials, allowing for the introduction of diverse substituents at positions 3 and 5 of the pyrazole ring.

Experimental Protocol: Synthesis of a Substituted Pyrazole-Carboxylate Ester via Knorr Cyclocondensation [1][8]

-

Materials:

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

-

β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)[1]

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add the β-ketoester dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyrazole-carboxylate ester.

-

Multi-component Reactions: An Efficient Path to Complexity

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles. For instance, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield polysubstituted pyrazoles in good yields.

From Ester to Acid: The Final Step

Once the pyrazole-carboxylate ester is synthesized, the final step to obtain the desired pyrazole carboxylic acid is a straightforward hydrolysis of the ester. This is typically achieved under basic conditions using sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the carboxylic acid.[8]

Experimental Protocol: Saponification of a Pyrazole-Carboxylate Ester [8]

-

Materials:

-

Pyrazole-carboxylate ester (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the pyrazole-carboxylate ester in a mixture of THF (or methanol) and water.

-

Add the base (NaOH or LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture with 1 M HCl to a pH of ~2-3.

-

The pyrazole carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The following diagram illustrates a general synthetic workflow for obtaining a pyrazole carboxylic acid, starting from a β-ketoester.

Caption: A typical high-throughput screening workflow.

Assessing Anticancer Activity: The MTT Assay

For compounds identified as potential anticancer agents, the MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. [9][10][11]This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay [9][10]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

IV. Case Study: Pyrazole Carboxylic Acids as Aurora Kinase Inhibitors

To illustrate the principles discussed, we will examine a case study on the discovery of pyrazole carboxylic acids as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. [3][6]Upregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization, providing insights into how modifications to a molecule's structure affect its biological activity. [12]For a series of pyrazole carboxylic acid-based Aurora kinase inhibitors, the following SAR trends were observed:

| Compound | R1 | R2 | Aurora A IC₅₀ (µM) [6] | MCF-7 GI₅₀ (µM) [6] |

| 5a | H | Phenyl | >10 | >20 |

| 5e | H | 4-Fluorophenyl | 1.12 | 0.63 (MDA-MB-231) |

| 5h | CH₂NHCH₂-imidazole | 4-Fluorophenyl | 0.78 | 0.12 |

Table 1: SAR data for a series of pyrazole-based Aurora kinase inhibitors.

The data in Table 1 clearly demonstrates that:

-

The unsubstituted phenyl group at the R2 position (compound 5a ) results in poor activity.

-

The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 5e ) significantly improves both kinase inhibition and cellular potency. [6]* Further modification at the R1 position with a linker and an imidazole moiety (compound 5h ) leads to a substantial increase in activity, likely due to additional interactions with the kinase binding site. [6]

Mechanism of Action: Inhibiting the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and is often overexpressed in cancer. [13][10]Aurora kinases are known to activate PLK1. Therefore, inhibition of Aurora kinases by pyrazole carboxylic acid derivatives can lead to the downstream inhibition of the PLK1 signaling pathway, resulting in cell cycle arrest and apoptosis. [14] The following diagram illustrates the simplified PLK1 signaling pathway and the point of intervention by an Aurora kinase inhibitor.

Caption: Inhibition of the PLK1 signaling pathway.

V. Lead Optimization: Refining the Candidate

Once a promising lead compound is identified, the lead optimization phase begins. This iterative process aims to improve the compound's pharmacological properties, including:

-

Potency and Selectivity: Further chemical modifications are made to enhance the compound's potency against the target while minimizing off-target effects. [15]* Pharmacokinetics (ADME): The compound's absorption, distribution, metabolism, and excretion properties are evaluated and optimized to ensure it reaches the target tissue in sufficient concentrations and has a suitable duration of action.

-

Toxicity: In vitro and in vivo studies are conducted to assess the compound's safety profile.

Conclusion

The discovery of novel pyrazole carboxylic acids is a dynamic and rewarding field of research. The inherent versatility of the pyrazole scaffold, coupled with the strategic incorporation of a carboxylic acid moiety, provides a powerful platform for the design of new therapeutic agents. A successful drug discovery campaign in this area requires a multidisciplinary approach, integrating rational synthetic chemistry, robust biological evaluation, and insightful SAR analysis. This technical guide has provided a framework of the essential methodologies and strategic considerations, empowering researchers to navigate the challenging yet exciting path of bringing novel pyrazole carboxylic acid-based therapies from the laboratory to the clinic.

References

- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

- Nielsen, S. F., & Nielsen, O. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & biomolecular chemistry, 5(24), 3963–3970.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Hofny, H. A., Mohamed, M. F., Hassan, H. A., Abdelhafez, E. M. N., & Abuo-Rahma, G. E. A. (2025).

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- BenchChem. (2025).

-

A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). PubMed. [Link]

- Abcam. (n.d.). MTT assay protocol.

- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- Alsayari, A., Asiri, Y. I., bin Muhsinah, A., & Hassan, M. Z. (n.d.). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity.

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

- Bekhit, A. A., & Abdel-Aziem, T. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 118-132.

- Reddit. (2023).

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Morley, A. D., King, S., Roberts, B., Lever, S., Teobald, B., Fisher, A., Cook, T., Parker, B., Wenlock, M., Phillips, C., & Grime, K. (2012). Lead Optimisation of Pyrazoles as Novel FPR1 Antagonists. Bioorganic & medicinal chemistry letters, 22(1), 532–536.

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

-

Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022). PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

- Farag, A. M., & Abdelrahman, S. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.

- Nightingale, A. M., deMello, A. J., & Edel, J. B. (2014). Controlled multistep synthesis in a three-phase droplet reactor.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]

- LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis.

- Lumen Learning. (n.d.). 11.1. Writing out a synthesis | Organic Chemistry II.

- Vapourtec. (n.d.).

- Sil, I., Mondal, A., & Banerjee, B. (2024). (a) Traditional batchwise multistep synthesis and (b) continuous flow...

- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

-

Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. (2012). PubMed. [Link]

- Cresset Group. (n.d.). Navigating Lead Optimization in Drug Discovery: Planning for Success.

Sources

- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell signaling pathways step-by-step [mindthegraph.com]

- 13. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic analysis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Foreword: A Predictive Approach to Novel Compound Characterization

Molecular Structure and Functional Group Overview

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The target compound integrates three key chemical motifs: a substituted pyrazole ring, a nitro functional group, and a propanoic acid side chain. Each imparts distinct and predictable signatures across various spectroscopic techniques.

-

5-methyl-3-nitro-1H-pyrazole Core: This heterocyclic system is the chromophoric and electronically active heart of the molecule. The electron-withdrawing nitro group at the C3 position and the electron-donating methyl group at the C5 position create a unique electronic environment that profoundly influences the chemical shifts of the ring's proton and carbons.

-

Propanoic Acid Side Chain: Attached at the N1 position of the pyrazole ring, this aliphatic chain provides characteristic signals in NMR and IR spectroscopy, notably the highly deshielded carboxylic acid proton and the distinct carbonyl stretch.

-

Nitro Group (-NO₂): This group is a powerful spectroscopic marker, exhibiting intense and characteristic absorption bands in infrared spectroscopy due to its polar N-O bonds[2].

Figure 1: Chemical structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. For the title compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of every atom.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and data integrity.

Figure 2: Standard workflow for ¹H and ¹³C NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The choice of solvent (e.g., DMSO-d₆) is critical, as the acidic proton may only be visible in aprotic solvents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to broad signals. Their chemical shift is highly dependent on concentration and solvent[3]. |

| ~6.8 - 7.2 | Singlet | 1H | C4-H (pyrazole) | The single proton on the pyrazole ring is deshielded by the aromatic system. The adjacent electron-withdrawing nitro group at C3 causes a significant downfield shift. |

| ~4.4 - 4.6 | Triplet | 2H | N-CH₂- | The methylene group attached to the pyrazole nitrogen is deshielded by the heterocyclic ring. It will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.8 - 3.0 | Triplet | 2H | -CH₂-COOH | This methylene group is deshielded by the adjacent carbonyl group and will appear as a triplet from coupling to the N-CH₂ protons[4]. |

| ~2.4 - 2.5 | Singlet | 3H | C5-CH₃ (pyrazole) | The methyl group attached to the pyrazole ring is in a relatively standard chemical shift region for aromatic methyl groups[5]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data, providing a map of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region[3][6]. |

| ~155 | C3-NO₂ (pyrazole) | The carbon atom bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group. Published data for C-nitropyrazoles supports this assignment[7]. |

| ~145 | C5-CH₃ (pyrazole) | The carbon attached to the methyl group. Its chemical shift is influenced by both the methyl substituent and its position in the heterocyclic ring[8]. |

| ~110 | C4 (pyrazole) | The CH carbon of the pyrazole ring. Its shift is influenced by the electronic effects of the adjacent nitro and methyl-bearing carbons. |

| ~48 | N-CH₂- | The carbon atom directly attached to the pyrazole nitrogen. |

| ~33 | -CH₂-COOH | The carbon atom alpha to the carboxylic acid carbonyl group[4]. |

| ~12 | -CH₃ | The methyl carbon signal, typically appearing in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by detecting their vibrational frequencies. The spectrum of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is expected to be dominated by the strong absorptions of the nitro and carboxylic acid groups.

Experimental Protocol: IR Analysis

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Predicted IR Absorption Bands

The key to interpreting the IR spectrum is to look for the most intense and characteristic bands.

| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Vibration | Rationale |

| 2500 - 3300 | Strong | Very Broad | O-H stretch (Carboxylic Acid) | This exceptionally broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid[6]. |

| ~2900 | Medium | Sharp | C-H stretch (Aliphatic) | Standard stretching vibrations for the methylene groups in the propanoic acid chain. |

| ~1710 | Strong | Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch for a hydrogen-bonded carboxylic acid is intense and sharp, appearing around 1710 cm⁻¹[3]. |

| 1530 - 1560 | Strong | Sharp | N-O asymmetric stretch (-NO₂) | Aromatic and heterocyclic nitro compounds display a very strong, characteristic absorption in this region[2]. |

| 1340 - 1370 | Strong | Sharp | N-O symmetric stretch (-NO₂) | This is the second key band for the nitro group, appearing with strong intensity[2][9]. |

| ~1450 | Medium | Sharp | C=N, C=C stretch (Pyrazole) | Stretching vibrations from the pyrazole ring. |

| ~1250 | Medium | Sharp | C-O stretch (Carboxylic Acid) | Stretching of the carbon-oxygen single bond in the acid moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure and stability.

Experimental Protocol: Mass Spectrometry

Figure 4: General workflow for Mass Spectrometry analysis using ESI.

Predicted Mass Spectrum and Fragmentation

Using Electrospray Ionization (ESI), we would expect to see protonated or deprotonated molecular ions. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Molecular Ion:

-

Positive Mode (ESI+): [M+H]⁺ at m/z 200.06

-

Negative Mode (ESI-): [M-H]⁻ at m/z 198.05

-

-

Key Fragmentation Pathways: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents[10].

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or CO₂ (44 Da). This would lead to a fragment ion corresponding to the N-ethyl-substituted nitropyrazole cation.

-

Cleavage of the Side Chain: Alpha-cleavage next to the pyrazole ring could lead to the formation of a stable pyrazole cation at m/z 127, corresponding to the [5-methyl-3-nitro-1H-pyrazole+H]⁺ fragment.

-

Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is also plausible under certain ionization conditions.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, though this often requires higher energy and leads to a complex pattern of smaller fragments[11][12].

-

Conclusion

This guide provides a comprehensive, predictive framework for the . By leveraging established principles and comparative data from analogous structures, researchers can confidently approach the characterization of this novel compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust baseline for the interpretation of empirically acquired spectra. The ultimate validation of these predictions will, of course, lie in the hands of the experimentalist, for whom this guide is intended to be a valuable and authoritative resource.

References

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.

-

Patel, V. R., et al. (2021). Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. RSC Advances. [Link]

-

Royal Society of Chemistry. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Publishing. [Link]

-

Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. [Link]

-

Pop, O., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

Ghandour, A. H., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

-

Mali, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science. [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Nitropyrazole - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Begtrup, M., et al. (1993). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Chilin, A., et al. (2008). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Bioorganic & Medicinal Chemistry. [Link]

-

MDPI. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules. [Link]

-

Titi, A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Fruchier, A., Pellegrin, V., & Elguero, J. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

University of Florence. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE Repository. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). CU Boulder Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][13][14]triazin-7(6H). NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methyl-3-nitro-1H-pyrazole. PubChem. [Link]

-

MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][13][14]triazin-7(6H)-ones and Derivatives. Molecules. [Link]

-

ChemBK. (n.d.). 3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. ChemBK. [Link]

- Google Patents. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

-

ChemRxiv. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

-

MDPI. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules. [Link]

Sources

- 1. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Solubility and Stability of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Introduction

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a functionalized nitropyrazole derivative. The presence of a carboxylic acid moiety, a substituted pyrazole ring, and a nitro group imparts a unique combination of physicochemical properties that are critical to its behavior in various experimental and developmental settings. This guide provides a comprehensive overview of the key solubility and stability characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior to inform formulation, analytical method development, and stability studies.

Nitropyrazole-based compounds are recognized for their thermal stability and resistance to oxidation, characteristics attributed to the electron-withdrawing nature of the nitro group and the inherent stability of the aromatic pyrazole ring.[1][2] The propanoic acid side chain, however, introduces a hydrophilic, ionizable group that significantly influences its solubility profile, particularly in aqueous media.

Physicochemical Properties

A summary of the basic physicochemical properties of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₄ | [3] |

| Molecular Weight | 199.16 g/mol | [3] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its absorption, distribution, and overall bioavailability. The presence of both a lipophilic nitropyrazole core and a hydrophilic carboxylic acid group suggests that the solubility of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid will be highly dependent on the properties of the solvent system, particularly pH.

Factors Influencing Solubility

The interplay of several factors governs the dissolution of this molecule. Understanding these is key to designing effective formulation strategies.

Caption: Key factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

A robust understanding of solubility is achieved through systematic experimental evaluation. The following protocol outlines a standard procedure for determining the thermodynamic solubility of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in various media.

Objective: To determine the equilibrium solubility of the target compound in aqueous buffers of varying pH and in common organic solvents.

Materials:

-

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffers (pH 3.0, 5.0)

-

Deionized water

-

Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)

-

HPLC system with a suitable column (e.g., C18)

-

Shaking incubator

-

Centrifuge

-

pH meter

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to vials containing each of the selected solvents and buffers.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Construct a calibration curve using standards of known concentrations to quantify the solubility.

-

Expected Outcomes and Interpretation:

The solubility is expected to be significantly higher in alkaline pH due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt. In acidic pH, the compound will be in its less soluble, neutral form. Solubility in organic solvents will depend on the polarity match between the solute and the solvent.

| Solvent System | Predicted Solubility | Rationale |

| pH 3.0 Buffer | Low | Carboxylic acid is protonated (neutral form). |

| pH 7.4 Buffer | High | Carboxylic acid is deprotonated (anionic form). |

| Water | Moderate | Limited by the lipophilic pyrazole ring. |

| Ethanol | Moderate to High | Polarity is suitable for both parts of the molecule. |

| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

Stability Profile

Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The presence of a nitro group suggests potential susceptibility to reduction, while the overall heterocyclic structure may be sensitive to oxidative and photolytic stress.

Potential Degradation Pathways

Nitroaromatic compounds can undergo degradation through various mechanisms, primarily reduction of the nitro group.[4][5][6] The stability of the pyrazole ring itself is generally high, but extreme conditions can lead to ring-opening or other transformations.

Caption: Potential degradation pathways for the target compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of the target compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.

Materials:

-

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid solution (e.g., in acetonitrile/water)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolytic stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber

-

Oven for thermal stress

-

HPLC-UV/MS system for analysis

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and heat (e.g., at 60°C).

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature.

-

Oxidation: Treat the compound solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound and a solution to elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points and Neutralization:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acid and base-stressed samples before analysis.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradants.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

Data Interpretation:

The results will indicate the lability of the compound under different stress conditions. For instance, significant degradation under basic conditions would suggest hydrolytic instability. The formation of a product with a mass difference corresponding to the reduction of a nitro group to an amino group under oxidative or certain other conditions would confirm this degradation pathway.

| Stress Condition | Expected Stability | Potential Degradants |

| Acid Hydrolysis | Likely stable | Minimal degradation expected. |

| Base Hydrolysis | Potentially labile | Degradation of the propanoic acid side chain or ring modifications. |

| Oxidation | Potentially labile | Reduction of the nitro group, ring oxidation. |

| Thermal Stress | Likely stable | Nitropyrazoles are generally thermally stable.[1] |

| Photostability | Potentially labile | Nitroaromatics can be susceptible to photodecomposition. |

Conclusion

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a molecule with a nuanced physicochemical profile. Its solubility is anticipated to be highly pH-dependent, a critical consideration for formulation and biopharmaceutical evaluation. While the nitropyrazole core suggests inherent stability, the compound may be susceptible to degradation under specific oxidative, photolytic, and hydrolytic conditions. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the solubility and stability of this compound, enabling researchers to make informed decisions throughout the development process.

References

-

Ju, K.-S. and Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), pp.250-272. Available at: [Link][5]

-

Williams, R.E. and Rouch, D.A. (2003). Bacterial pathways for degradation of nitroaromatics. Microbiology, 149(9), pp.2323-2334. Available at: [Link][4]

-

Haigler, B.E. and Spain, J.C. (1995). Degradation of nitroaromatic compounds by microorganisms. Biodegradation, 6(2), pp.165-175. Available at: [Link][6]

-

Gao, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), p.3463. Available at: [Link][1][2]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]

- 4. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological targets of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid combines this versatile heterocyclic core with a nitro group and a propanoic acid side chain, suggesting a unique potential for biological interaction. The nitro-functionalization, in particular, can significantly influence the electronic properties and metabolic fate of the molecule, potentially enabling specific targeting of enzymes or pathways, for instance, in hypoxic environments characteristic of solid tumors. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of this compound, leveraging established and cutting-edge methodologies in chemical biology and pharmacology.

Introduction to 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: A Molecule of Interest

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (Figure 1) is a small molecule featuring a substituted pyrazole ring. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that is a cornerstone in a variety of pharmaceuticals.[5] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant properties.[6][7]

The introduction of a nitro group at the C3 position of the pyrazole ring is of particular interest. Nitro-containing compounds are prevalent in medicine and are known for their diverse mechanisms of action.[8] For instance, the nitro group can be bioreduced in hypoxic cells to form reactive species that can lead to cytotoxicity, a principle exploited in some anticancer and antimicrobial drugs.[8] Furthermore, the propanoic acid side chain provides a handle for potential interactions with binding pockets of target proteins, for example, through hydrogen bonding or salt bridges.

Given the structural features of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a systematic approach is required to elucidate its mechanism of action by identifying its direct biological targets. This guide outlines a comprehensive strategy, from initial hypothesis generation to rigorous experimental validation.

Figure 1: Chemical Structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Caption: Structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Hypothesized Biological Target Classes

Based on the extensive literature on pyrazole derivatives and nitro-containing compounds, we can hypothesize several classes of proteins as potential targets for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Protein Kinases

A significant number of pyrazole-containing drugs are kinase inhibitors, such as Ibrutinib and Ruxolitinib.[1] The pyrazole scaffold can act as a hinge-binding motif, a common feature in kinase inhibitors. The substituents on the pyrazole ring can then confer selectivity for specific kinases.

Cyclooxygenases (COX)

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor with a pyrazole core.[4] The propanoic acid moiety of our compound of interest is also a feature found in other NSAIDs like ibuprofen, which could potentially interact with the active site of COX enzymes.

Dihydroorotate Dehydrogenase (DHODH)

Some pyrazole derivatives have been identified as inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive and anticancer drugs.

Enzymes Susceptible to Nitro-Bioactivation

The nitro group can be reduced by various cellular reductases, particularly under hypoxic conditions, to generate reactive nitroso, hydroxylamino, and amino metabolites. These metabolites can form covalent adducts with proteins, leading to their inactivation. Potential targets include enzymes with active site cysteine residues or other nucleophilic amino acids.

Carbonic Anhydrases

Certain sulfonamide-containing pyrazole derivatives have shown potent inhibitory activity against carbonic anhydrases.[2] While our compound lacks a sulfonamide group, the overall scaffold might still possess affinity for these enzymes.

A Multi-pronged Approach to Target Identification

A robust target identification strategy should employ orthogonal approaches to increase the confidence in putative targets. We propose a combination of affinity-based, activity-based, and computational methods.

Affinity-Based Target Identification: Chemical Proteomics

This approach uses a modified version of the compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Probe Synthesis:

-

Synthesize an analog of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid with a linker attached to the propanoic acid carboxyl group. The linker should terminate in a reactive handle for immobilization, such as an alkyne or an amine.

-

Couple the linker-modified compound to a solid support, such as agarose or magnetic beads, that is functionalized with a complementary reactive group (e.g., azide for an alkyne via click chemistry).

-

-

Affinity Pulldown:

-

Incubate the immobilized probe with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been functionalized with the compound.

-

As a competition control, pre-incubate the lysate with an excess of the free, unmodified compound before adding the immobilized probe.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique bands from the gel that are present in the pulldown lane but absent or significantly reduced in the control lanes.

-

Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS).

-

Diagram 1: Affinity-Based Target Identification Workflow

Caption: Workflow for identifying protein targets using an affinity-based approach.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative proteomics methods like ITDRF-CETSA-MS.

-

Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

Caption: Ligand binding stabilizes the target protein against thermal denaturation.

Target Validation: From Hits to Confirmed Targets

Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal methods.

Biochemical Validation

Direct Binding Assays:

-

Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow the compound over it to measure binding kinetics (k_on, k_off) and affinity (K_D).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity, stoichiometry, and thermodynamic parameters.

Enzymatic Assays:

-

If the identified target is an enzyme, perform in vitro activity assays in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator and to calculate its IC₅₀ or EC₅₀ value.

Table 1: Summary of Target Validation Techniques

| Technique | Principle | Information Obtained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding kinetics (k_on, k_off), Affinity (K_D) |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interactions. | Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) |

| Enzymatic Assays | Measures the effect of the compound on the catalytic activity of the target enzyme. | Potency (IC₅₀/EC₅₀), Mechanism of action |

| Cellular Target Engagement | Measures compound binding to the target in a cellular environment (e.g., CETSA). | Confirmation of intracellular target interaction |

Cellular Validation

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype induced by the compound is diminished in these cells, it provides strong evidence that the compound acts through this target.

-

Overexpression Studies: Overexpress the target protein and assess whether this enhances or diminishes the cellular response to the compound.

-

Downstream Signaling Analysis: If the target is part of a known signaling pathway, use techniques like Western blotting or reporter assays to determine if the compound modulates downstream events as expected.

Conclusion

The identification of the biological targets of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a critical step in understanding its therapeutic potential. The multifaceted approach outlined in this guide, combining chemical proteomics, biophysical methods, and cellular biology, provides a robust framework for moving from a compound of interest to a validated mechanism of action. The unique combination of a privileged pyrazole scaffold and a potentially bioreducible nitro group makes this compound a compelling candidate for drug discovery efforts, and a thorough elucidation of its targets will be essential for its future development.

References

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Undefined. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Undefined. [Link]

-

Review: Biologically active pyrazole derivatives | Request PDF. (n.d.). ResearchGate. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Undefined. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Substituted Pyrazole Propanoic Acids in Drug Discovery

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of approved drugs, including the renowned anti-inflammatory agent celecoxib.[1][2] This technical guide provides an in-depth literature review of a specific, highly promising subclass: substituted pyrazole propanoic acids. We will delve into the synthetic rationale, explore the landscape of their biological activities with a focus on anti-inflammatory and anticancer applications, dissect their structure-activity relationships, and elucidate their primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights to guide future research and development in this area.

Introduction: The Significance of the Pyrazole Scaffold

The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] The incorporation of a propanoic acid moiety is a classic medicinal chemistry strategy to enhance solubility and introduce a key interaction point for various biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][5][6][7][8] This wide range of bioactivities underscores the immense potential of the pyrazole scaffold in addressing diverse therapeutic needs.[6][8]

Synthetic Strategies: Building the Core Scaffold

The synthesis of substituted pyrazole propanoic acids typically involves a multi-step approach, beginning with the construction of the core pyrazole ring, followed by the elaboration and introduction of the propanoic acid sidechain.

Core Pyrazole Synthesis: The Vilsmeier-Haack Approach

A robust and widely used method for constructing the pyrazole ring is the Vilsmeier-Haack reaction.[9][10][11] This reaction allows for the formylation of an active methylene group, which is a key step in building the pyrazole-4-carbaldehyde intermediate. This intermediate is a versatile precursor for further modifications.

The general workflow can be visualized as follows:

Caption: Key structure-activity relationships for pyrazole propanoic acids.

Key SAR insights include:

-